Journal Name:Reaction Chemistry & Engineering
Journal ISSN:2058-9883
IF:3.9
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/reaction-chemistry-engineering/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:95
Publishing Cycle:
OA or Not:Not
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00360G
Since the discovery of living polymers by Szwarc in 1956, anionic polymerization has contributed many firsts in polymer synthesis. Advanced macromolecules with well-defined microstructures and commercial polymer materials with high performance are synthesized via anionic polymerization. The earliest investigation on continuous flow polymer synthesis also originated with anionic polymerization. Significant benefits have been achieved by the utility of a microreactor over a batch fashion. This review is not a comprehensive summary of the progress but attempts to focus on the effect of the structure of the microreactor on anionic polymerization and related applications in polymer synthesis. We hope it would provide guidance for flow chemistry and anionic polymerization.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90021A
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90028A
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90025D
Correction for ‘Synthesis of sub-nanometric Cu2O catalysts for Pd-free C–C coupling reactions’ by Ankit Agrawal et al., React. Chem. Eng., 2021, 6, 929–936, https://doi.org/10.1039/D1RE00054C.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90016E
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90015G
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90020C
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00134A
As a promising derivative to achieve efficient utilization of biomass, the preparation of 2,5-bis(hydroxymethyl)furan (BHMF) is of great significance. A kind of carbon nanotubes (CNTs)-supported metallic nickel and nickel oxide catalyst (Ni–NiO/CNTs) was prepared by an impregnation–reduction method and showed excellent catalytic activity in the catalytic transfer hydrogenation (CTH) of 5-hydroxymethylfurfural (HMF) to BHMF. Under optimal conditions, HMF conversion of 100% and BHMF selectivity of 97.6% were obtained using ethanol as the H-donor. Furthermore, it was found that Ni and NiO synergistically catalyzed the conversion of HMF into BHMF after the characterization of the catalyst and factor investigation. Significantly, the ratio of Ni to NiO on the catalyst surface played an important role in the high selectivity of BHMF. To establish the structure–activity correlation, a possible synergistic catalytic mechanism was proposed.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00026A
The synthesis of alkylbenzenes produced from syngas and benzene over a ZnCrOx/beta bifunctional catalyst has been studied. Our characterization results showed that in the mixed catalyst the beta-zeolite crystallites were dispersed on the surface of the ZnCr oxides. The close contact facilitated the methanol intermediate formed on ZnCrOx to diffuse to the acidic sites of the beta-zeolite crystallites, reacting with benzene to produce alkylbenzenes. The competitive side reactions, which lead to by-products such as CO2 and hydrocarbons, were suppressed. The medium strong acidity and mesopores of the beta-zeolite crystallites contributed to the high activity and selectivity. The optimized ZnCrOx/beta-11 = 1 : 3 (w/w) afforded 40.72% benzene and 62.40% CO conversion with high alkylbenzene selectivity during the initial stage of the reaction, which then underwent quick deactivation, and maintained a benzene conversion of ∼27%. Coke formation on the beta-zeolite crystallites was proposed to be the main cause of deactivation.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00117A
The present work reported the synthesis of pure Co3O4 and Cu–Co3O4 nanocrystals by the PEG (polyethylene glycol)-assisted microwave heating route. The crystallinity, morphology, elemental composition, and optical and electrical properties of the as-synthesized materials were characterized by XRD, FE-SEM, EDX, FTIR, UV-vis, PL, BET, EIS, and CV (electrochemical behavior) studies. The existence of cubic nanocrystals with interstitial doping was confirmed by XRD analysis. The incorporation of the dopant resulted in a reduction in the crystallite size of the synthesized samples. In addition, crystallite sizes were calculated from XRD peak broadening using both Scherrer and William–Hall plot methods. The crystallinity of the samples was confirmed by FESEM images and EDX analysis of elemental composition revealed the presence of dopant elements in the synthesized sample. FTIR spectra indicated the two absorption bands from the stretching vibration of the metal–oxygen bonds in Co3O4. The optical properties of Cu–Co3O4 nanocrystals examined using UV-visible spectroscopy showed a shift of maximum absorption to the UV region (blue shift), indicating an increase in band-gap energy. Photoluminescence spectroscopy was used to measure the trapping efficiency and migration of charge carriers which revealed the electron–hole pair's recombination behavior. The specific surface area of the synthesized samples was recorded by BET analysis. Electrochemical measurements were performed on modification of the glassy carbon electrode (GCE) with multi-walled carbon nanotubes (MWCNT) decorated with Co3O4 and Cu–Co3O4 using cyclic voltammetry and electrochemical impedance studies. The photocatalytic performance of both pure and Cu–Co3O4 nanocrystals was evaluated by the degradation of EY dye under UV-visible light irradiation. Experimental parameters including the initial dye concentration, catalyst dose, and pH were ascertained under favorable conditions for photocatalytic degradation. The maximum degradation (84.50%) was achieved at natural pH for continuous irradiation up to 300 min. The experimental results showed that the incorporation of Cu into pure Co3O4 enhanced its photocatalytic activity, which is due to a decreased rate of electron–hole recombination and an increase in specific surface area of Cu–Co3O4 nanocrystals. The in situ capture study suggests that the major active species were found to be photogenerated holes (h+) and superoxide radical anions (˙O2−) for the degradation of EY dye. The predicted masses of fragments are well justified by the mass spectral data and the cycling degradation of EY showed good reusability for Cu–Co3O4. The antimicrobial activity of pure Co3O4 and Cu–Co3O4 nanocrystals was investigated using the well-diffusion method against Gram-negative (Streptococcus mutans) and Gram-positive (Salmonella typhi) bacterial strains. Cu–Co3O4 nanocrystals can be a good candidate for environmental remediation.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00003B
Mongolian lignite, which has a high ash content, was used as a precursor to prepare activated carbon. A mixture of lignite, melamine, and K2CO3 was carbonized to produce activated carbon in a fixed-bed reactor at different mixture ratios (lignite/melamine/K2CO3 = 1/0.3/0.3 weight ratio), temperatures (500–900 °C), and holding times (0–3 h) in a He atmosphere. The activated carbon obtained at the lignite/melamine/K2CO3 mixing ratio of 1/1/2, 800–900 °C, and holding time of 1 h exhibited the highest specific surface area (1800–2300 m2 g−1) and total pore (0.85–1.40 cm3 g−1), micropore (0.75–1.15 cm3 g−1), and mesopore volumes (0.10–0.25 cm3 g−1). The fundamental CO2 adsorption performance of the prepared activated carbon was examined at 25 °C under pure 0.5–2.0 MPa-CO2. It was observed that 250–510 mg-CO2 g−1 was adsorbed by the prepared activated carbon. Pore size distribution analysis revealed that the optimal micropore size for CO2 adsorption was 0.5–1.2 nm. Thus, this method can be employed to produce activated carbon with an excellent CO2 adsorption performance.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00094F
Self-assembled ZnO nanoflakes grown at the zinc electrode of a hydroelectric cell by water splitting have been analyzed. ZnO nanoflake growth in the hydroelectric cell is a facile and cost effective green technique compared to other chemical synthesis processes. The formation of ZnO nanoflakes in the hematite based hydroelectric cell does not involve any template/capping agent/acid or base but only a few ml of water. The hydroelectric cell consists of a nonporous and oxygen deficient hematite pellet attached with the zinc anode and the silver inert cathode on opposite faces of the hematite square shaped pellet. The dissociation of water molecules into H3O+ and OH− ions occurs spontaneously on surface Fe cations and surface oxygen vacancies on hematite. The electrochemical reaction of water dissociated OH− ions with the highly active Zn anode produces Zn(OH)2 nanoparticles. It forms self-assembled zinc hydroxide nanoflakes from the green electricity source hydroelectric cell. Dehydrated self-assembled zinc hydroxide provided highly porous ZnO nanoflakes grown along the preferred (002) polar plane, verified by X-ray diffraction and TEM images. The surface area of ZnO nanoflakes has been obtained (144.28 m2 g−1) using a BET surface area analyser. Surface vacancies and interstitial defects in ZnO have been identified by Raman, photoluminescence, and XPS spectroscopy. The non-stoichiometric surface defects – Zn (Zni), O (Oi) interstitial defects and Zn (VZn), O (VO) vacancies in the ZnO lattice have been reflected in time resolved photoluminescence measurements. Time-resolved photoluminescence spectra analysis showed that Vzn and Vo states are responsible for the blue and green emission. Such defective ZnO nanoflakes may be applicable as photo catalysts under sunlight/visible light due to surface oxygen defects observed by green emission at 540 nm. The self-growth efficient process of ZnO nanoflakes innovated in this work is an easily scalable technique for industrial production possessing huge potential applications in photocatalysis and paper industries.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00004K
As flow processes are being increasingly utilized for development of active pharmaceutical ingredients (APIs), the importance of process analytical technology (PAT) in the pharmaceutical industry is growing. Here, we describe a variety of PAT tools (FTIR, on-line UPLC-MS, flow NMR) used in support of flow chemistry platforms at Pfizer as part of the Flexible API Supply Technology (FAST) initiative. A blend of qualitative and quantitative PAT approaches are described, with each method tailored to the specific aims of each individual platform. PAT is demonstrated to be beneficial for real-time process understanding and for rapid optimization of chemical reactions in the flow-chemistry space, reducing the need for off-line analytics and helping to accelerate development timelines.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00047D
4,4′-[Di-t-butyldibenzo]-18-crown-6 (DTBDB18C6) and 4,4′-[di-t-butyldicyclohexano]-18-crown-6 (DTBDCH18C6) are valued for their ability to selectively extract metal ions, which has made them useful materials for applications like nuclear waste treatment, sensor development and isotope separations. This paper elucidates a novel method for synthesis and purification of DTBDB18C6, followed by heterogeneous catalytic hydrogenation of DTBDB18C6 to DTBDCH18C6. Synthesis of DTBDB18C6 was carried out in a 5 kg scale, through the slow addition of a dilute solution of the building block (t-butyl catechol) to a concentrated solution of a cyclising agent (dichloroethyl ether), resulting in an improved yield of 60%. The components of the reaction mixture were identified and the desired product was purified (>97% pure) using column chromatography followed by selective washing. The purification process was developed at an analytical scale and was scaled up to a 300 g scale. The effect of column diameter on eluent flow-rate and elution time was studied. The purified DTBDB18C6 was catalytically hydrogenated using a rhodium on alumina catalyst to DTBDCH18C6 in a 500 g scale. The reaction yield was enhanced to 75% by the addition of K+ ions in the reaction mixture. The synthesized DTBDCH18C6 showed high values of distribution coefficient for strontium extraction.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00043A
Catalytic hydrodechlorination (HDC) is considered to be a safe and effective method to treat chlorinated organic pollutants and has always been a hot spot in basic catalysis research. It is difficult to obtain excellent catalytic performance due to the inferior mass transfer performances of traditional batch reactors, and the deactivation of catalysts can easily occur due to the poisoning effect of HCl. In this work, Pd catalysts supported on activated carbon (Pd/AC) were synthesized by the ion-exchange (IE) method. The characterization results of N2 physisorption, XRD, TEM and XPS revealed that the active Pd components were uniformly dispersed on the surface of AC in the form of nanoparticles. A continuous flow system based on a micro-packed bed reactor (μPBR) was developed for the hydrodechlorination, and the hydrogenation of chlorobenzene (CB) was selected as the model reaction. With the optimal reaction conditions, a conversion and selectivity of 100% were obtained. Importantly, no obvious deactivation of the catalysts was observed during a 100 h time-on-stream test. Moreover, Pd/AC catalysts exhibited remarkable substrate suitability in dechlorination systems. The reaction kinetics for hydrodechlorination of CB in methanol was investigated after the internal and external diffusion limitations were eliminated.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00025C
Aluminum and zirconium doped SBA-15 (Al–Zr(1 : 1)-SBA-15) mesoporous catalysts were prepared by an in situ hydrothermal method and physically mixed (1 : 1 ratio) with the Cu–ZnO–Al2O3 (CZA) catalyst for direct DME synthesis from CO2 hydrogenation. The high metal incorporation in the SBA-15 (Si/M = 10; where M = Al + Zr) framework enhances the surface area and porosity. The other physiochemical properties and catalytic activity of the Al–Zr(1 : 1)-SBA-15 catalyst were analyzed by SAXS, WAXD, N2 adsorption–desorption, TEM, SEM, EDX, XPS, CO2-TPD, NH3-TPD, FTIR, and ICP-OES. The optimum reaction conditions of DME synthesis from CO2 are as follows: 240 °C, 3 MPa pressure, H2/CO2 = 3 and GHSV of 1500 mL gcat−1 h−1. The catalyst was found to be stable during a 100 h TOS study and the CO2 conversion and DME selectivity were only reduced to 19.06 from 22.5% and 69.56 from 73.07%, respectively, and the space time yield of DME (STYDME) achieved was 160.25 gDME h−1 kgcat−1. It was found that methanol dehydration to DME synthesis followed both the Langmuir–Hinshelwood and Eley–Rideal mechanisms. The pathway is solely dependent on the availability of acidic and basic sites on the catalyst surface.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00147K
The selectivity of palladium catalysed hydrogenation can be improved by adding a homogeneous modifier (or poison) such as quinoline to the reaction mixture. Although such selectivity improvement by modifiers (selective catalyst poisoning) has been known for decades, we still know little about them. We, ultimately, cannot select a modifier to improve a particular process. In this study, 21 types of modifiers are screened for the semi-hydrogenation of alkynes with varying catalyst type, reaction time, and target substrate using an automated flow reactor system. All of the studied variables changed affected hydrogenation activity and selectivity confirming the effectiveness of a multi-parameter optimization. 1,10-phenanthroline marked the best selectivity beyond quinoline. The density functional theory (DFT) calculations suggest that 1,10-phenanthroline has a remarkable ability to adsorb on the irregular surface of the catalyst that effects undesirable reaction.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00514F
In this study, a novel phosphotungstic acid based dicationic ionic liquid [C2(MIM)2]PW12O40 was successfully prepared and immobilized on graphitic carbon nitride (g-C3N4). The supported catalysts x% [C2(MIM)2]PW12O40/g-C3N4 (x = 3, 10, 30, and 50 (wt%)) were characterized and applied in a bi-phase system composed of model oil (n-octane) and aqueous 30 wt% H2O2 to achieve deep desulfurization. Under the optimized reaction conditions (i.e., m(catalyst) = 0.05 g, T = 60 °C, t = 60 min, O/S = 4), 10% [C2(MIM)2]PW12O40/g-C3N4 exhibited excellent catalytic performance for dibenzothiophene (DBT) in fuel oil. The conversion rate of DBT could reach more than 99% due to the good dispersion in the oxidation desulfurization system and the electron-rich W of the catalyst. The catalytic activity of the catalyst for different sulfides was in the following order: DBT > 4,6-dimethyldibenzothiophene (4,6-DMDBT) > benzothiophene (BT). The only oxidation product of DBT was determined to be dibenzothiophene sulfone (DBTO2) by gas chromatography–mass spectrometry (GC-MS), and the possible mechanism was also discussed. In addition, the supported catalyst could be reused six times without a significant decrease in activity.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00157H
CO2 fixation is a prominent research theme that attracts the attention of scientists, stakeholders and governmental entities with the aim of ultimately bringing commercial products to the market. Herein, a series of mono-, bi-functional and polymeric imidazolium-based catalysts were synthesized and utilized for the production of cyclic carbonates (CCs) using epoxides and 1 bar of CO2 under mild reaction conditions. In addition, three onium salts, namely, ammonium, phosphonium, and pyridinium, were synthesized and characterized using 1H/13C nuclear magnetic resonance (NMR) and attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopies, together with thermal gravimetric analysis (TGA), high-resolution mass spectrometry (HRMS) and elemental analysis (EA). All the investigated organocatalysts showed almost quantitative CC conversions, which were isolated from the crude reaction and identified spectroscopically. Density functional theory (DFT) calculations revealed that the aforementioned onium salts followed the same detailed mechanism for the cycloaddition reaction, which started with the electrostatic interaction of the onium centers with the oxygen atom of the epoxide. Even in the case of the imidazolium nucleus, the acidic C2 proton played a marginal role in the epoxide activation than in the ring-opening step.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00008C
Multivariate chemical reaction optimization involving catalytic systems is a non-trivial task due to the high number of tuneable parameters and discrete choices. Active machine learning (ML) represents a powerful strategy for automating reaction optimization. However, the translation of chemical reaction conditions into a machine-readable format requires the identification of highly informative features which accurately capture the factors which determine reaction success. Herein, we compare the efficacy of different calculated chemical descriptors for a high throughput experimentation generated dataset to determine the impact on a supervised ML model when predicting reaction yield. Then, the effect of featurization and size of the initial dataset within a closed-loop reaction optimization was examined. Finally, the balance between descriptor complexity and dataset size was considered. Ultimately, tailored descriptors did not outperform simple generic representations, however, a larger initial dataset accelerated reaction optimization.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
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Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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8.70 | 0 | Science Citation Index Expanded | Not |
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